molecular formula K3NaO8S2 B094396 Tripotassium sodium disulphate CAS No. 16349-83-0

Tripotassium sodium disulphate

Cat. No.: B094396
CAS No.: 16349-83-0
M. Wt: 332.41 g/mol
InChI Key: PGOOCLFVCAAIOJ-UHFFFAOYSA-J
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Description

Tripotassium sodium disulphate is an inorganic compound with the inferred chemical formula K₃Na(SO₄)₂, comprising three potassium ions, one sodium ion, and two sulfate groups. For instance, Okada and Ossaka (cited in ) investigated its crystal structure alongside potassium-sodium sulfate, highlighting its relevance in materials science for capturing Sr²⁺ ions .

This compound is hypothesized to exhibit high solubility in water due to the ionic nature of potassium and sodium cations, similar to other alkali metal sulfates. Its basic pH (common for sulfates) and stability under standard conditions make it suitable for industrial and environmental applications, such as wastewater treatment for heavy metal removal .

Properties

CAS No.

16349-83-0

Molecular Formula

K3NaO8S2

Molecular Weight

332.41 g/mol

IUPAC Name

tripotassium;sodium;disulfate

InChI

InChI=1S/3K.Na.2H2O4S/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4

InChI Key

PGOOCLFVCAAIOJ-UHFFFAOYSA-J

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+]

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+]

Other CAS No.

16349-83-0

Synonyms

tripotassium sodium disulphate

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification Issues

  • Nomenclature confusion : The term "disulphate" typically refers to the disulfate ion S2O72S_2O_7^{2-}, but no known compound matches the formula K3NaS2O7K_3NaS_2O_7.

  • Possible misinterpretations :

    • Sodium thiosulfate (Na2S2O3Na_2S_2O_3Na2S2O3) : A well-documented compound used in redox reactions (e.g., iodine clock reactions) .

    • Mixed alkali sulfates : Compounds like K2SO4Na2SO4K_2SO_4\cdot Na_2SO_4 (a double sulfate) are known but not termed "tripotassium sodium disulphate."

Key Reactions of Sodium Thiosulfate (Na2S2O3Na_2S_2O_3Na2S2O3)

Reaction TypeEquationConditions/Catalysts
Acid decomposition8Na2S2O3+16HCl16NaCl+S8+8SO2+8H2O8Na_2S_2O_3+16HCl\rightarrow 16NaCl+S_8+8SO_2+8H_2ODilute HCl, room temperature
Redox with iodine2S2O32+I2S4O62+2I2S_2O_3^{2-}+I_2\rightarrow S_4O_6^{2-}+2I^-Neutral/acidic media, starch indicator
Oxidation by bromineNa2S2O3+4Br2+5H2O2NaHSO4+8HBrNa_2S_2O_3+4Br_2+5H_2O\rightarrow 2NaHSO_4+8HBrExcess bromine

Thermal Decomposition

Sodium thiosulfate decomposes at 300°C:
4Na2S2O33Na2SO4+Na2S54Na_2S_2O_3\rightarrow 3Na_2SO_4+Na_2S_5
Producing sodium sulfate and sodium pentasulfide .

Hypothetical Reactions for K3NaS2O7K_3NaS_2O_7K3NaS2O7

If such a compound existed, its reactivity might resemble other alkali disulfates:

  • Acid reaction :
    K3NaS2O7+H2SO4K3NaHSO4+SO3+H2OK_3NaS_2O_7+H_2SO_4\rightarrow K_3NaHSO_4+SO_3+H_2O

  • Thermal decomposition :
    2K3NaS2O73K2SO4+Na2SO4+2SO32K_3NaS_2O_7\rightarrow 3K_2SO_4+Na_2SO_4+2SO_3

Recommendations for Further Clarification

  • Verify the compound’s IUPAC name or formula.

  • Explore analogs like potassium sodium sulfate (KNaSO4KNaSO_4) or potassium disulfate (K2S2O7K_2S_2O_7) .

The absence of verifiable data on "this compound" suggests either a nomenclature error or a non-standard compound. For authoritative guidance, consult the CRC Handbook of Chemistry and Physics or peer-reviewed journals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares tripotassium sodium disulphate with analogous sulfates and phosphates:

Property This compound Potassium Sulfate (K₂SO₄) Sodium Sulfate (Na₂SO₄) Tripotassium Phosphate (K₃PO₄)
Molar Mass (g/mol) ~332.4 (inferred) 174.26 142.04 212.27
Solubility in Water High (inferred) 111 g/L (20°C) 28.1 g/L (20°C) 900 g/L (20°C)
pH (1% Solution) Basic (inferred) Neutral Neutral ~12.0
Primary Applications Sr²⁺ adsorption Fertilizers, pharmaceuticals Detergents, glass manufacturing Food additives, buffering agents

Functional Differences

  • Ion Exchange Capacity : this compound demonstrates superior Sr²⁺ adsorption compared to pure potassium or sodium sulfates, attributed to its layered crystal structure facilitating ion exchange . In contrast, K₂SO₄ and Na₂SO₄ lack such structural features.
  • Buffering vs. Its sodium-potassium synergy may enhance stability in high-ionic-strength environments.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tripotassium sodium disulphate with high purity for crystallographic studies?

  • Methodological Answer : Synthesis involves stoichiometric reactions between sodium sulfate and potassium sulfate precursors under controlled dehydration conditions. Purification typically includes recrystallization from aqueous solutions at pH 7–9 to minimize hydrolysis. Structural validation via X-ray diffraction (XRD) is critical, as demonstrated in studies resolving its orthorhombic lattice parameters (Pna2₁ space group) .

Q. Which spectroscopic techniques are most effective for characterizing sulfate coordination in this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy (400–1200 cm⁻¹ range) identifies symmetric/asymmetric S–O stretching modes. Raman spectroscopy complements this by detecting lattice vibrations, while X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states. Cross-validation with XRD data ensures accurate assignment of sulfate geometry .

Q. What stoichiometric considerations are critical to avoid byproduct formation during synthesis?

  • Methodological Answer : Maintain a 3:1 molar ratio of potassium to sodium ions during precursor mixing. Excess potassium sulfate minimizes Na₂S₂O₇ impurities, as residual sodium ions can form hygroscopic byproducts. Monitor reaction progress via conductivity measurements to ensure complete sulfation .

Advanced Research Questions

Q. How do temperature and pH variations during synthesis affect the crystal lattice stability of this compound?

  • Methodological Answer : High-temperature annealing (>200°C) induces phase transitions from orthorhombic to monoclinic structures, detectable via differential scanning calorimetry (DSC). Adjusting pH below 6.5 destabilizes the disulfate anion, leading to partial hydrolysis; in-situ Raman spectroscopy can track these structural changes .

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound in aqueous environments?

  • Methodological Answer : Density functional theory (DFT) simulations using VESTA software model the compound’s bandgap and charge distribution. Input crystallographic data (e.g., lattice parameters from ) to assess interactions with polar solvents. Validate predictions experimentally via cyclic voltammetry to measure redox activity.

Q. What methodologies resolve contradictions in reported crystallographic data for this compound?

  • Methodological Answer : Reanalyze historical XRD datasets using Rietveld refinement to account for overlooked anisotropic displacement parameters. Compare results with neutron diffraction studies, which better resolve light atoms (e.g., oxygen). Discrepancies often arise from incomplete dehydration during synthesis .

Q. How can advanced thermal analysis (TGA-MS) elucidate the decomposition pathway of this compound?

  • Methodological Answer : Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies gas evolution (e.g., SO₃ at 450–500°C) during decomposition. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) calculates activation energies for each step, revealing intermediate phases like K₂S₂O₇ .

Q. What are the challenges in quantifying sulfate content via ion chromatography, and how can they be mitigated?

  • Methodological Answer : Interference from phosphate or carbonate contaminants requires pre-treatment with barium chloride precipitation. Use a mobile phase of 8.0 mM sodium carbonate/1.0 mM sodium bicarbonate (as in ) to optimize anion separation. Validate with spiked recovery experiments to ensure >95% accuracy.

Methodological Notes

  • Data Contradiction Analysis : Cross-reference XRD patterns with the Inorganic Crystal Structure Database (ICSD) to identify outliers.
  • Experimental Design : For stability studies, use controlled-atmosphere chambers to isolate humidity effects, as sulfates are prone to deliquescence .
  • Safety Protocols : While specific handling data for this compound is limited, general sulfate safety guidelines (e.g., PPE for dust inhalation) apply .

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